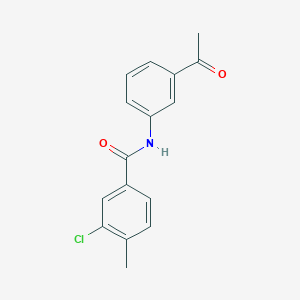
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide is a compound that belongs to the class of thiophene carboxamides. It has been synthesized using various methods, and its scientific research applications have been explored in different fields.
Mechanism of Action
The mechanism of action of 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy.
Future Directions
There are several future directions for the research and development of 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide. One direction is to further investigate its mechanism of action and optimize its efficacy as an anti-cancer agent. Another direction is to explore its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain enzymes that are involved in inflammation. Additionally, its potential as a drug candidate for other diseases should be explored.
Synthesis Methods
Several methods have been used to synthesize 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide. One of the most common methods is the reaction between 4-methoxybenzaldehyde, isobutyryl chloride, and 4,5-dimethylthiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction yields 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide as a white solid.
Scientific Research Applications
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-10(2)16(21)20-18-15(11(3)12(4)24-18)17(22)19-13-6-8-14(23-5)9-7-13/h6-10H,1-5H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUOKJCGSRIILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)OC)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5771164.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)


![4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5771194.png)
![2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B5771197.png)



![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)


![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)